REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH2:5]1C2NC3C(=CC=C(C(O)=O)C=3)C=2CCC1.[CH2:21]1[C:33]2[NH:32][C:31]3[CH:30]=[CH:29][CH:28]=[C:27]([C:34]([OH:36])=[O:35])[C:26]=3[C:25]=2[CH2:24][CH2:23][CH2:22]1>CO>[CH2:21]1[C:33]2[NH:32][C:31]3[CH:30]=[CH:29][CH:28]=[C:27]([C:34]([O:36][CH3:5])=[O:35])[C:26]=3[C:25]=2[CH2:24][CH2:23][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC=2C3=CC=C(C=C3NC12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC=2C=3C(=CC=CC3NC12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by the reaction
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
subsequent separation and purification by a column chromatography, methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate [Reference Example 17a: ESI: 2230 (M+H)+]
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Name
|
|
Type
|
product
|
Smiles
|
C1CCCC=2C=3C(=CC=CC3NC12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |